methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate typically involves the esterification of undecanoic acid with a propyloxolan derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other functional derivatives.
Scientific Research Applications
Methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: Similar in structure but lacks the propyloxolan ring.
Methyl 11-hydroxyundecanoate: Contains a hydroxyl group instead of the propyloxolan ring.
Methyl 11-oxo-undecanoate: Features a ketone group in place of the propyloxolan ring.
Uniqueness
Methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate is unique due to the presence of the propyloxolan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62136-82-7 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 11-[(2S,5R)-5-propyloxolan-2-yl]undecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-12-17-15-16-18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
YPUOCFUPEXWIQF-MSOLQXFVSA-N |
Isomeric SMILES |
CCC[C@@H]1CC[C@@H](O1)CCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCC1CCC(O1)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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